molecular formula C18H14Cl3N3O3 B4539130 4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No. B4539130
M. Wt: 426.7 g/mol
InChI Key: OPOGABGVJOVEIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex compounds involves multi-step reactions, often starting with basic building blocks that undergo cycloaddition, nucleophilic substitution, and various catalyzed transformations. For instance, the synthesis involving dimethylbicyclo decane-dione and p-chlorophenylhydrazine highlights the complexity and precision required in forming such intricate molecules, where the pyrazol ring's formation is a critical step (Jager & Otterbein, 1980).

Molecular Structure Analysis

The molecular structure of compounds related to the one is characterized by specific bond formations, ring structures, and spatial arrangements. Advanced techniques, such as X-ray crystallography, are employed to determine these structures, revealing details like bond lengths, angles, and conformations. For example, detailed structural analysis using Gaussian09 software package provides insights into molecular vibrations, hyper-conjugative interactions, and charge delocalization, essential for understanding the compound's reactivity and properties (Renjith et al., 2014).

Chemical Reactions and Properties

The compound's chemical behavior can be influenced by its structural features, such as the presence of chloro and dichlorobenzyl groups. These features may affect its reactivity in oxidation reactions, cyclocondensation, and other chemical transformations. For instance, the use of 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione as an oxidizing agent illustrates the potential for facilitating various chemical reactions under mild conditions (Zolfigol et al., 2006).

Physical Properties Analysis

The compound's physical properties, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its application and handling. The crystalline structure, determined through spectroscopic and crystallographic methods, provides insights into the compound's stability, packing, and intermolecular interactions. The study of similar compounds reveals the importance of conformation and substituent effects on these physical properties (Cruz et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's molecular structure. Analyzing the electronic structure, including HOMO-LUMO analysis and NBO analysis, helps in understanding the compound's reactivity, potential as a catalyst, and its interaction with other molecules. Such detailed analysis can predict reactivity patterns, potential catalytic activity, and interaction with biological molecules (Renjith et al., 2014).

properties

IUPAC Name

2-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3N3O3/c19-9-2-1-8(5-10(9)20)6-23-7-11(21)16(22-23)24-17(25)14-12-3-4-13(27-12)15(14)18(24)26/h1-2,5,7,12-15H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOGABGVJOVEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4Cl)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 3
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 4
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 5
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
4-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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